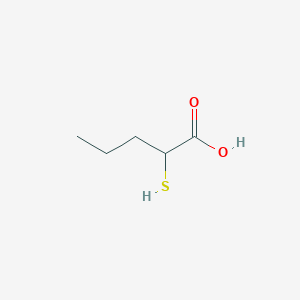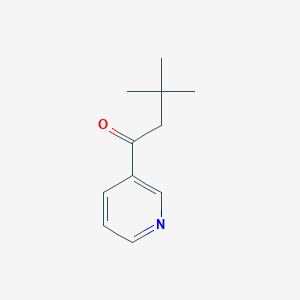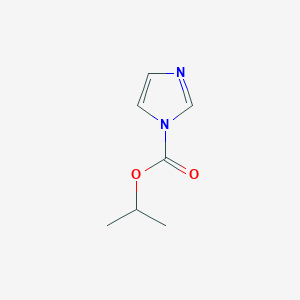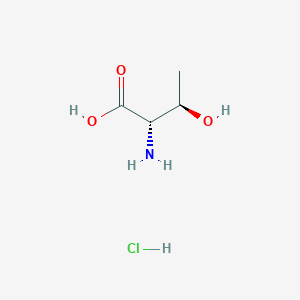
L-Threonine hydroChloride
概要
説明
L-Threonine hydrochloride is a derivative of L-Threonine, an essential amino acid that is used in the biosynthesis of proteins . It is also known as (2S,3R)-2-Amino-3-hydroxybutyric acid . It is used as a feed and food additive .
Synthesis Analysis
The industrial production of L-Threonine is based on direct fermentation with microorganisms such as Escherichia coli . The key metabolic features of the synthesis pathway of L-Threonine in E. coli have been studied, providing clues for metabolic regulation or engineering of the strain . L-Threonine transaldolase (LTTA) is a putative serine hydroxymethyltransferase (SHMT) that can catalyze the trans-aldehyde reaction of L-Threonine and aldehyde to produce L-threo-β-hydroxy-α-amino acids with excellent stereoselectivity .
Molecular Structure Analysis
The molecular structure of L-Threonine hydrochloride is CH3CH(OH)CH(NH2)CO2H . The molecular weight is 119.12 .
Chemical Reactions Analysis
The key metabolic features of the synthesis pathway of L-Threonine in E. coli have been studied, providing clues for metabolic regulation or engineering of the strain . The metabolic flux entering into the pentose phosphate pathway (HMP) and biosynthesis route of L-Threonine increased by 57.3 and 10.1%, respectively .
Physical And Chemical Properties Analysis
L-Threonine hydrochloride has a linear formula of CH3CH(OH)CH(NH2)COOCH3 · HCl and a molecular weight of 169.61 . It is soluble in water .
科学的研究の応用
Use in Visible Light-Emitting Devices
L-Threonine containing trivalent europium ions (LTHEu) has been successfully grown and used in visible light-emitting devices . The LTHEu single crystal exhibits well-defined facets and shows light emission with an orange color due to the combination of high-intensity bands related to electronic transitions of Eu3+ ions . This expands the range of materials with potential for application in optical devices in the visible region .
Production of L-Threonine in Escherichia coli
L-Threonine has been produced in Escherichia coli using a DNA scaffold system . This system increases the proximity of enzymes and the local concentration of metabolites to maximize production . The optimized DNA scaffold system significantly reduced the production time for L-threonine (by over 50%) and enhanced the growth rate of the host strain by reducing the intracellular concentration of toxic intermediates .
Use in Feed and Food Additives
L-Threonine methyl ester hydrochloride, a derivative of L-Threonine, is used as a feed and food additive . This application is important for the nutrition and health maintenance of both humans and animals .
Use in Nonlinear Optical (NLO) and Optoelectronic Applications
L-Threonine compounds have been found to exhibit lower cut-off wavelengths with high transparency windows, making them suitable for nonlinear optical (NLO) and optoelectronic applications .
Use in Trichothecene Regulation
L-Threonine has been found to suppress the transcription of Tri6, a trichothecene master regulator gene . This could have potential applications in the regulation of trichothecene production.
Use in Luminescent Materials
L-Threonine crystals containing lanthanide ions have been of great interest due to their diverse possibility for technological applications . These materials are used in solid-state lighting, optical data storage, laser remote sensing, color screens, scintillation, and luminescent phosphors .
Safety and Hazards
When handling L-Threonine hydrochloride, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .
将来の方向性
作用機序
Target of Action
L-Threonine is an essential amino acid that helps to maintain the proper protein balance in the body . It is important for the formation of collagen, elastin, and tooth enamel, and aids liver and lipotropic function when combined with aspartic acid and methionine .
Mode of Action
L-Threonine acts as a precursor to the amino acids glycine and serine . It acts as a lipotropic in controlling fat build-up in the liver . It may help combat mental illness and may be very useful in indigestion and intestinal malfunctions . Also, threonine prevents excessive liver fat .
Biochemical Pathways
L-Threonine is synthesized from aspartate in bacteria such as E. coli . It is encoded by all the codons starting AC (ACU, ACC, ACA, and ACG) . The threonine residue is susceptible to numerous posttranslational modifications. The hydroxyl side-chain can undergo O-linked glycosylation. In addition, threonine residues undergo phosphorylation through the action of a threonine kinase .
Result of Action
The result of L-Threonine’s action is the maintenance of the proper protein balance in the body . It aids in the formation of collagen, elastin, and tooth enamel, and supports liver and lipotropic function . It also helps in controlling fat build-up in the liver , which can contribute to overall health and well-being.
Action Environment
The action of L-Threonine can be influenced by various environmental factors. For instance, the availability of other amino acids, the presence of certain enzymes, and the overall nutritional status of the organism can all impact the efficacy and stability of L-Threonine . Furthermore, the production of L-Threonine can be dynamically regulated to promote its production .
特性
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSUFJTYFFRWFD-MUWMCQJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82650-07-5 | |
| Record name | L-Threonine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82650-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



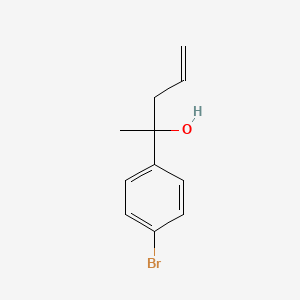
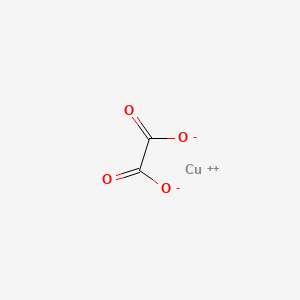

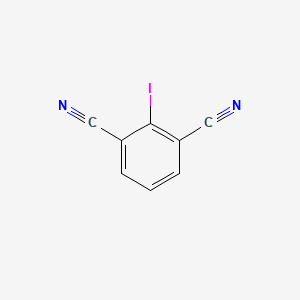


![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/no-structure.png)
